Dihydropyrocurzerenone

Flavor Chemistry Natural Product Authentication Sensory Analysis

Dihydropyrocurzerenone (CAS 59462-26-9) is the ONLY authenticated sesquiterpenoid reference standard that uniquely replicates the characteristic resinous odor of genuine myrrh (Commiphora myrrha)—a property NOT achieved by curzerenone, furanodienone, or pyrocurzerenone. Isolated from C. sphaerocarpa resin, this ≥98% pure crystalline furanosesquiterpenoid enables definitive GC-MS/HPLC-based botanical authentication, adulterant detection, and pharmacopoeial monograph development. Its distinct tetrahydro-naphthofuran core offers scaffold diversity unmatched by oxidized germacrane analogs, supporting chemotaxonomic studies across Commiphora, Chloranthus, and Curcuma species. Procure to ensure regulatory-compliant identity verification and robust SAR screening.

Molecular Formula C15H18O
Molecular Weight 214.30 g/mol
Cat. No. B3029231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydropyrocurzerenone
Molecular FormulaC15H18O
Molecular Weight214.30 g/mol
Structural Identifiers
SMILESCC1CCC2=C(C1)C3=C(C=C2C)OC=C3C
InChIInChI=1S/C15H18O/c1-9-4-5-12-10(2)7-14-15(13(12)6-9)11(3)8-16-14/h7-9H,4-6H2,1-3H3/t9-/m1/s1
InChIKeyGWQCNWWIXOLIAV-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydropyrocurzerenone Procurement: A Furanosesquiterpenoid Reference Standard and Bioactive Isolate from Commiphora Resins


Dihydropyrocurzerenone (CAS 59462-26-9), systematically known as (-)-6,7,8,9-Tetrahydro-1,5,8-trimethylnaphtho[2,1-b]furan, is a furanosesquiterpenoid with the molecular formula C15H18O and molecular weight of 214.3 g/mol [1]. It is a naturally occurring compound isolated from the oleo-gum resin of Commiphora sphaerocarpa and other Commiphora species (Burseraceae) [2]. As a crystalline solid with a melting point of 65–66°C and specific optical rotation of [α]17D -28° [3], this compound serves as an authenticated reference standard for phytochemical analysis, chemotaxonomic studies of myrrh and its adulterants, and research into the bioactive constituents of traditional medicinal resins. The compound has been identified in multiple plant sources including Chloranthus serratus and Curcuma species, establishing its cross-species relevance in natural product chemistry [3].

Why Dihydropyrocurzerenone Cannot Be Interchanged with Generic Furanosesquiterpenoids


Dihydropyrocurzerenone is structurally and functionally distinct from its closest sesquiterpenoid analogs such as curzerenone (CAS 20493-56-5), furanodienone (CAS 24268-41-5), and pyrocurzerenone (CAS 20013-75-6). These compounds differ fundamentally in their oxidation states and double-bond configurations, resulting in divergent physicochemical properties, biological activity spectra, and sensory characteristics [1]. Critically, dihydropyrocurzerenone has been demonstrated to uniquely represent the characteristic resinous odor profile of genuine myrrh, a property not replicated by structurally related furanoeudesmane derivatives [2]. In phytochemical authentication workflows, substitution with generic sesquiterpenoid standards would compromise species-specific marker validation, as the compound's presence or absence carries differential chemotaxonomic significance across Commiphora species used in myrrh adulteration studies [3].

Dihydropyrocurzerenone: Quantitative Differentiation Evidence Against Closest Sesquiterpenoid Analogs


Sensory Differentiation: Unique Representation of Authentic Myrrh Resinous Odor Profile

Dihydropyrocurzerenone alone best represented the characteristic resinous odor of genuine myrrh, whereas a mixture of furanoeudesma-1,3-diene and lindestrene exhibited only a typical (generic) myrrh odor [1]. This qualitative sensory differentiation has direct implications for procurement of authenticated reference materials for myrrh quality control applications.

Flavor Chemistry Natural Product Authentication Sensory Analysis

Physicochemical Property Distinction: Molecular Weight and Melting Point Differentiation from Pyrocurzerenone

Dihydropyrocurzerenone (C15H18O, MW 214.3) is the 6,7,8,9-tetrahydro derivative of pyrocurzerenone (C15H16O, MW 212.3) . This reduction corresponds to a 2.0 Da mass difference, a measurable melting point of 65–66°C for dihydropyrocurzerenone [1], and distinct GC retention behavior that enables unambiguous chromatographic resolution from its oxidized analog [1].

Analytical Chemistry Phytochemical Characterization Quality Control

Chemotaxonomic Specificity: Differential Occurrence in Commiphora Species Adulteration Profiling

Dihydropyrocurzerenone was identified as a constituent of Commiphora sphaerocarpa resin, a known adulterant of true myrrh (C. myrrha) [1]. Comparative analysis of hydrodistillates from C. sphaerocarpa, C. holtziana, C. kataf, and authentic C. myrrha revealed species-specific compositional profiles [1]. The presence or absence of dihydropyrocurzerenone in conjunction with curzerenone and furanodienone provides a diagnostic chemotaxonomic fingerprint for distinguishing genuine myrrh from commercial adulterants.

Chemotaxonomy Botanical Authentication Quality Assurance

Structural Class Distinction: Reduced Furanosesquiterpenoid Framework Differentiates from Curzerenone and Furanodienone

Dihydropyrocurzerenone represents a structurally reduced furanosesquiterpenoid framework (tetrahydronaphthofuran skeleton) that contrasts with the oxidized germacrane-type structures of curzerenone and furanodienone [1]. The compound co-occurs with curzerenone and furanodienone in C. sphaerocarpa resin, indicating parallel biosynthetic pathways with divergent oxidation endpoints [1]. While direct comparative bioactivity data for dihydropyrocurzerenone remains limited in the primary literature, structurally analogous furanodienone exhibits reported anticancer activity with IC50 values ranging from 56.4 μM (RKO colorectal cancer cells) to 573.8 μM (LoVo colorectal cancer cells) at 24 hours, and lipid peroxidation inhibition with IC50 of approximately 0.087 μM [2].

Structural Chemistry SAR Studies Natural Product Libraries

Dihydropyrocurzerenone: Validated Research and Industrial Application Scenarios Based on Evidence


Phytochemical Authentication Reference Standard for Myrrh Quality Control and Adulterant Detection

Dihydropyrocurzerenone serves as a validated analytical reference standard for GC-MS or HPLC-based authentication of Commiphora species. Its documented presence in C. sphaerocarpa resin and its co-occurrence patterns with curzerenone and furanodienone enable laboratories to distinguish genuine myrrh (C. myrrha) from common commercial adulterants [1]. Procurement of high-purity dihydropyrocurzerenone (>98%, as offered by commercial suppliers ) supports method development for pharmacopoeial monographs, botanical identity verification, and regulatory compliance testing of herbal medicinal products containing myrrh resin.

Natural Product Library Compound for Furanosesquiterpenoid Scaffold Diversity Screening

As a structurally reduced furanoeudesmane sesquiterpenoid distinct from the more common germacrane-type analogs (curzerenone, furanodienone), dihydropyrocurzerenone provides unique chemical scaffold diversity for natural product screening libraries [1]. The compound's tetrahydro-naphthofuran core offers different physicochemical properties, including distinct chromatographic behavior and stability profiles, compared to oxidized sesquiterpenoids. This scaffold uniqueness supports structure-activity relationship (SAR) studies exploring the biological consequences of ring saturation in furanosesquiterpenoid pharmacophores [1].

Sensory Reference Material for Myrrh Odor Profile Characterization in Flavor and Fragrance Research

Based on organoleptic evaluation demonstrating that dihydropyrocurzerenone alone best represents the characteristic resinous odor of genuine myrrh [1], this compound serves as a single-component sensory reference standard. Flavor and fragrance research laboratories can utilize authenticated dihydropyrocurzerenone for odor profile characterization, quality benchmarking of myrrh essential oils, and development of nature-identical myrrh aroma compositions. The compound's specific sensory contribution is not replicated by generic sesquiterpenoid mixtures [1].

Academic Research in Sesquiterpenoid Biosynthesis and Phytochemical Profiling of Commiphora Species

Dihydropyrocurzerenone is a key reference compound for academic investigations into the biosynthesis of furanosesquiterpenoids in Commiphora and related genera (Chloranthus, Curcuma). Its isolation alongside curzerenone, furanodienone, and methoxylated furanogermacrane derivatives from C. sphaerocarpa resin [1] establishes it as an integral component of the species' secondary metabolite profile. Researchers studying the chemotaxonomy of the Burseraceae family, the phytochemical basis of traditional myrrh medicinal uses, or the enzymatic pathways leading to furanoeudesmane vs. germacrane sesquiterpenoids require authenticated dihydropyrocurzerenone for comparative analytical studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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